molecular formula C8H5FN2O2 B12456327 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol

3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol

Cat. No.: B12456327
M. Wt: 180.14 g/mol
InChI Key: VDHDDCDSWTUNLY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol is a compound that features a fluorine atom, a phenol group, and a 1,2,4-oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a fluorinated benzaldehyde with amidoxime in the presence of a dehydrating agent such as carbonyl diimidazole (CDI) in toluene . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and purification techniques are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can inhibit enzymes like thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar biological activities.

    3-Fluoro-4-(1,2,5-oxadiazol-3-YL)phenol: A structural isomer with different reactivity.

    3-Amino-4-(1,2,4-oxadiazol-3-YL)phenol: A derivative with an amino group instead of a fluorine atom.

Uniqueness

3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The combination of the phenol group and the oxadiazole ring provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

3-fluoro-4-(1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C8H5FN2O2/c9-7-3-5(12)1-2-6(7)8-10-4-13-11-8/h1-4,12H

InChI Key

VDHDDCDSWTUNLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=NOC=N2

Origin of Product

United States

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